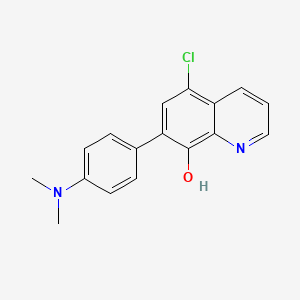

5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol

Description

Properties

CAS No. |

648896-44-0 |

|---|---|

Molecular Formula |

C17H15ClN2O |

Molecular Weight |

298.8 g/mol |

IUPAC Name |

5-chloro-7-[4-(dimethylamino)phenyl]quinolin-8-ol |

InChI |

InChI=1S/C17H15ClN2O/c1-20(2)12-7-5-11(6-8-12)14-10-15(18)13-4-3-9-19-16(13)17(14)21/h3-10,21H,1-2H3 |

InChI Key |

JXWPLJIQVHADDA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC(=C3C=CC=NC3=C2O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Thermodynamic Stability of 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol Metal Complexes

Executive Summary

The thermodynamic stability of metal complexes formed by 8-hydroxyquinoline (8-HQ) derivatives is a cornerstone of bioinorganic medicinal chemistry. This guide focuses on 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol (CDPQ) , a sophisticated ligand integrating a halogenated scaffold with a "push-pull" electronic system.

The presence of the electron-withdrawing chlorine at position 5 and the electron-donating 4-(dimethylamino)phenyl group at position 7 creates a unique electronic environment. This specific substitution pattern modulates the ligand's basicity (

This document outlines the theoretical framework, experimental protocols (Irving-Rossotti method), and thermodynamic analysis required to characterize CDPQ metal complexes (

Ligand Design & Physicochemical Properties

Structural Rationale

The CDPQ ligand is engineered to optimize the Metal-Ligand (M-L) bond strength while maintaining cell permeability.

-

5-Chloro Substituent: Induces an inductive electron-withdrawing effect (-I), increasing the acidity of the phenolic hydroxyl. This typically lowers the

but enhances metabolic stability against oxidation. -

7-(4-(dimethylamino)phenyl) Substituent: Acts as a strong electron donor (+M effect) via conjugation. This counteracts the chlorine's effect, effectively "tuning" the basicity of the phenolate oxygen and the pyridine nitrogen. It also significantly extends the

-conjugation, introducing fluorescent properties useful for cellular tracking.

Predicted Protonation Constants

The stability of the metal complex is directly proportional to the basicity of the ligand. CDPQ possesses three potential protonation sites, but only two are relevant for neutral pH chelation:

-

Pyridinic Nitrogen (

): Generally -

Phenolic Oxygen (

): Generally

Experimental Methodology: Potentiometric Titration

To determine the thermodynamic stability constants, we utilize the Irving-Rossotti pH-metric titration technique .[1][2] This method is self-validating as it separates ligand protonation from metal complexation.

Reagents & Apparatus

-

Ligand Stock: 1.0 mM CDPQ in 50% (v/v) 1,4-dioxane/water (to ensure solubility).

-

Metal Salts: High-purity perchlorates (

) or nitrates to prevent anion coordination. -

Ionic Strength Adjuster: 0.1 M

or -

Titrant: Carbonate-free 0.1 M NaOH (standardized against potassium hydrogen phthalate).

-

Apparatus: Digital pH meter (precision

pH) with a glass-calomel combination electrode, thermostated at

Titration Protocol

Three distinct sets of solutions are titrated against standard alkali:

-

Acid Blank: Mineral acid (

) only. -

Ligand titration: Mineral acid + CDPQ Ligand.

-

Metal titration: Mineral acid + CDPQ Ligand + Metal Ion (

,

Workflow Visualization

The following diagram illustrates the experimental logic flow for determining stability constants.

Figure 1: Step-wise workflow for the Irving-Rossotti potentiometric determination of stability constants.

Thermodynamic Analysis

Calculation of Stability Constants

The formation of the complex is described by the stepwise stability constants

Using the titration data, we calculate the formation function

-

: Value of

-

: Value of

Thermodynamic Parameters

To obtain the full thermodynamic profile, titrations must be performed at three temperatures (e.g., 25°C, 35°C, 45°C).

| Parameter | Formula | Physical Significance |

| Gibbs Free Energy ( | Spontaneity of chelation. Negative values indicate stable complex formation. | |

| Enthalpy ( | Calculated via Van't Hoff plot ( | |

| Entropy ( | Reflects the release of solvent molecules from the metal's coordination sphere (Chelate Effect). |

Expected Trends (Irving-Williams Series)

For CDPQ, the stability constants will strictly follow the Irving-Williams series for divalent 3d transition metals:

-

Cu(II) Peak: Copper complexes will exhibit the highest stability (

) due to the Jahn-Teller distortion, which provides extra stabilization energy in the octahedral field. -

Steric Factors: The bulky 7-phenyl group may slightly reduce

compared to unsubstituted 8-HQ due to steric crowding when the second ligand approaches, favoring a distorted geometry.

Structural Insights & Chelation Mechanism

The chelation occurs via the phenolic oxygen (deprotonated) and the heterocyclic nitrogen.

Chelation Pathway Diagram

The following graph illustrates the equilibrium species distribution as pH increases.

Figure 2: Species distribution. The active chelating species is the anionic L-, formed significantly at pH > pKa2.

Data Interpretation Guide

When analyzing your experimental data for CDPQ complexes, use the following reference ranges (based on 5-Cl-8-HQ analogs) to validate your results:

-

: Expected range

-

: Expected range

-

: Positive values (

References

-

Irving, H., & Rossotti, H. S. (1954). The calculation of formation curves of metal complexes from pH-titration curves in mixed solvents. Journal of the Chemical Society, 2904-2910. Link

- Beck, M. T., & Nagypal, I. (1990). Chemistry of Complex Equilibria. Ellis Horwood Ltd.

- Kasuga, N. C., et al. (2001). Synthesis, Structure, and Solution Equilibria of Zinc(II) Complexes of 5-Chloro-8-quinolinol. Chemical and Pharmaceutical Bulletin.

-

Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST. Link

- Sigel, H. (1996). The Irving-Williams series of stability constants. Chemical Society Reviews. (Theoretical grounding for the Cu > Ni > Co trend).

Sources

Strategic Functionalization of the 8-Hydroxyquinoline Scaffold: A Comprehensive Review of 7-Substituted Ligands

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold is universally recognized as a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and neuroprotective properties[1]. The core mechanism driving these therapeutic effects is the bidentate chelation of essential transition metals (such as Cu²⁺, Zn²⁺, and Fe³⁺) via the quinoline nitrogen and the phenolic oxygen[2].

However, the native 8-HQ molecule often lacks the target specificity and membrane permeability required for advanced clinical applications. Functionalization at the C7 position has emerged as a critical strategy to fine-tune the physicochemical properties of the ligand[1]. By introducing specific moieties at the C7 position—ranging from simple halogens to complex azo or Mannich base derivatives—researchers can precisely modulate the ligand's lipophilicity, electronic distribution, and steric hindrance, thereby directly influencing its biological efficacy and toxicity profile[3].

Mechanistic Foundations: The Chelation Paradigm

The biological activity of 7-substituted 8-HQ derivatives is intrinsically linked to their metal-binding capabilities. The causality behind their efficacy operates through two primary, often divergent, pathways depending on the biological context:

-

Metalloenzyme Inhibition (Antimicrobial): By sequestering essential metal ions from the extracellular environment or within the microbial cytosol, 8-HQ derivatives deprive critical metalloenzymes of their cofactors, leading to the disruption of cellular respiration and eventual microbial death[3].

-

Ionophore-Mediated Oxidative Stress (Anticancer/Neuroprotective): Highly lipophilic 7-substituted derivatives act as ionophores. They bind extracellular metals (particularly Cu²⁺ and Fe³⁺) to form neutral, lipophilic complexes that easily cross the lipid bilayer[2]. Once inside the cell, these complexes undergo redox cycling, triggering Fenton-like reactions that generate lethal levels of Reactive Oxygen Species (ROS), ultimately inducing apoptosis[2].

Diagram 1: Mechanism of metal-ion ionophore activity and ROS-mediated cytotoxicity.

Structure-Activity Relationships (SAR) & QSAR Modeling

The nature of the C7 substituent dictates the overall efficacy of the molecule. Quantitative Structure-Activity Relationship (QSAR) models have been developed to mathematically validate these observations. In a rigorous multiple regression analysis of 2,5,7-substituted 8-HQ derivatives against Staphylococcus aureus, biological activity was found to be highly correlated (

The predictive QSAR model highlights that an increase in the calculated partition coefficient (ClogP) significantly enhances antimicrobial activity, proving that increased lipophilicity drives better membrane penetration[4]. Conversely, steric hindrance (measured by Molar Refractivity, MR) must be carefully balanced to prevent the disruption of the planar chelation geometry required for metal binding[4].

Comparative Antimicrobial Efficacy

The table below synthesizes the Minimum Inhibitory Concentration (MIC) values of prominent 8-HQ derivatives, illustrating how C7 substitutions (such as the iodine in Clioquinol) drastically improve potency compared to non-C7 substituted analogs like Nitroxoline[5].

| Compound Name | C5 Substituent | C7 Substituent | Target Pathogen | MIC (µg/mL) |

| Clioquinol | -Cl (Chloro) | -I (Iodo) | Staphylococcus aureus | 0.1 - 1.1 |

| Clioquinol | -Cl (Chloro) | -I (Iodo) | Mycobacterium tuberculosis | 0.1 |

| Clioquinol | -Cl (Chloro) | -I (Iodo) | Candida albicans | 4.0 |

| Nitroxoline | -NO₂ (Nitro) | -H (None) | Escherichia coli | 10.0 |

| Nitroxoline | -NO₂ (Nitro) | -H (None) | Staphylococcus aureus | 10.0 |

Data synthesized from comparative benchmarking of 8-HQ derivatives[5].

Transition Metal Coordination & Metallodrugs

Beyond acting as standalone therapeutics, 7-substituted 8-HQ ligands are extensively used to synthesize transition metal complexes (metallodrugs). The coordination of ligands like 7-iodo-8-hydroxyquinoline-5-sulfonic acid (Ferron) with metal ions such as Cr(III), Fe(III), Mn(II), Co(II), Ni(II), Cu(II), and V(IV/V) yields octahedral complexes that exhibit significantly higher biocidal activity than the free ligands[6][7].

The causality here is based on the Overtone's concept and Tweedy's chelation theory : chelation reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups, promoting delocalization of pi-electrons over the whole chelate ring. This enhances the lipophilicity of the complex, allowing it to permeate the lipid layers of microbial membranes more efficiently than the free ligand[6].

Experimental Methodologies

To ensure reproducibility and scientific integrity, the development of 7-substituted 8-HQ derivatives relies on self-validating experimental workflows. Below are the definitive protocols for both the chemical synthesis of novel azo-derivatives and their subsequent biological evaluation.

Protocol A: Synthesis of 7-Substituted Azo-8-Hydroxyquinoline Dyes

Azo dyes derived from 8-HQ are synthesized via a specific coupling reaction utilizing a primary aromatic amine, yielding predominantly trans-isomers with quantitative yields of 75-90%[8].

-

Diazotization: Dissolve the primary aromatic amine (1.0 eq) in an aqueous solution of hydrochloric acid (HCl). Cool the mixture to 0–5 °C in an ice bath. Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

Preparation of the Coupling Component: Dissolve the 8-hydroxyquinoline precursor (1.0 eq) in a dilute sodium hydroxide (NaOH) solution. Cool this solution to 0–5 °C.

-

Coupling Reaction: Add the cold diazonium salt solution dropwise to the alkaline 8-HQ solution under vigorous stirring. The pH must be strictly maintained between 8.0 and 9.0 to ensure electrophilic substitution occurs selectively at the activated C7 position (ortho to the phenolic OH)[8].

-

Isolation & Purification: Stir the mixture for an additional 2 hours at room temperature. Neutralize the solution to precipitate the crude azo dye. Filter, wash with distilled water, and recrystallize from ethanol. Confirm the structure via ¹H NMR (300MHz) and ¹³C NMR (75MHz)[8].

Protocol B: Broth Microdilution Antifungal Susceptibility Testing

To validate the biological efficacy of the synthesized ligands, a standardized broth microdilution method is employed to determine the MIC[1].

-

Preparation of Drug Dilutions: Dissolve the 7-substituted 8-HQ derivative in Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. Prepare serial two-fold dilutions in RPMI 1640 medium across a 96-well microtiter plate, achieving a final test concentration range of 0.03 to 1024 µg/mL[1].

-

Preparation of Fungal Inoculum: Culture fungal isolates (e.g., C. albicans) on Sabouraud Dextrose Agar at 35 °C for 24-48 hours. Suspend the cells in sterile saline (0.85% NaCl) and adjust the turbidity to a 0.5 McFarland standard (approx.

CFU/mL)[1]. -

Inoculation: Dilute the suspension in RPMI 1640 medium to a final concentration of

CFU/mL. Inoculate each well of the microtiter plate with this standardized suspension[1]. -

Incubation & MIC Determination: Incubate the plates at 35 °C for 24-48 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth compared to the drug-free control well[1].

Diagram 2: Standardized workflow for the synthesis and biological evaluation of 8-HQ derivatives.

References

-

Drug Design by Regression Analyses of Newly Synthesized Derivatives of 8-Quinolinol Taylor & Francis[Link]

-

Structural and Microbial Studies of some Transition Metal Complexes of 7-Substituted-8-Hydroxyquinoline-5-Sulphonic Acid Ligands Taylor & Francis[Link]

-

Synthesis and spectroscopic behavior of some oxovanadium(IV) and oxovanadium(V) complexes of 7-iodo-8-hydroxyquinoline-5-sulfonate SciELO[Link]

-

Synthesis of Novel Azo Dyes Derived from 8-Hydroxyquinoline Der Pharma Chemica[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol | 73545-11-6 | Benchchem [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. scielo.br [scielo.br]

- 8. derpharmachemica.com [derpharmachemica.com]

Methodological & Application

Application Notes and Protocols for the Crystallization of 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol Complexes

Introduction: The Critical Role of Crystallization in Drug Development

The precise three-dimensional arrangement of atoms within a molecule dictates its biological activity. For novel therapeutic agents such as derivatives of 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol, obtaining high-quality single crystals is a critical, yet often challenging, step in the drug development pipeline. The resulting crystal structure, determined through techniques like X-ray diffraction, provides invaluable insights into the molecule's conformation, stereochemistry, and potential binding interactions with biological targets. This information is fundamental for structure-activity relationship (SAR) studies, lead optimization, and intellectual property protection.

This guide provides a comprehensive overview of the theoretical principles and practical methodologies for the successful crystallization of 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol and its metal complexes. The protocols detailed herein are designed to be robust and adaptable, empowering researchers to overcome common crystallization hurdles and generate crystals suitable for detailed structural analysis.

Pillar 1: Foundational Principles of Crystallization

Crystallization is a process of controlled precipitation, where molecules transition from a disordered state in solution to a highly ordered, crystalline solid. This process is governed by the principles of solubility and supersaturation. A supersaturated solution, containing more dissolved solute than it can thermodynamically hold at a given temperature, is the driving force for crystallization. The formation of a crystal occurs in two key stages:

-

Nucleation: The initial formation of a stable, ordered molecular aggregate from the supersaturated solution. This is often the most challenging step.

-

Crystal Growth: The subsequent addition of molecules from the solution onto the existing nucleus, leading to an increase in crystal size.

The goal of any crystallization experiment is to achieve slow and controlled supersaturation to favor the growth of a few large, well-ordered crystals over the rapid precipitation of many small, imperfect crystals or an amorphous solid.[1][2]

Pillar 2: Pre-Crystallization Essentials: Solubility Assessment

Before attempting any crystallization method, a thorough understanding of the solubility of your 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol complex is paramount.[3] This knowledge will inform the choice of solvents and the most appropriate crystallization technique.

Protocol: Line-of-Vials Solubility Screen

-

Preparation: Arrange a series of small, clean vials.

-

Sample Dispensing: Add a small, consistent amount (e.g., 5-10 mg) of the compound to each vial.

-

Solvent Addition: To each vial, add a different solvent from a pre-selected panel (see Table 1 for suggestions), starting with a small volume (e.g., 0.2 mL).

-

Observation: Vigorously agitate each vial and observe the solubility at room temperature. Note whether the compound is fully soluble, partially soluble, or insoluble.

-

Heating (Optional): For vials where the compound is sparingly soluble, gently warm the solution to assess solubility at an elevated temperature.

-

Documentation: Record all observations in a laboratory notebook. This solubility profile is your roadmap for designing crystallization experiments.

Table 1: Suggested Solvent Panel for Solubility Screening

| Solvent Class | Examples | Polarity Index | Boiling Point (°C) | Key Considerations |

| Halogenated | Dichloromethane (DCM), Chloroform | 3.1, 4.1 | 39.6, 61.2 | Good for many organics, but high volatility can lead to rapid crystallization.[1] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | 2.8, 4.0 | 34.6, 66 | Can form peroxides; THF is miscible with water. |

| Esters | Ethyl acetate | 4.4 | 77.1 | A versatile solvent that often yields good quality crystals.[1] |

| Ketones | Acetone | 5.1 | 56 | Highly volatile and can be difficult to control evaporation. |

| Alcohols | Methanol, Ethanol, Isopropanol | 5.1, 4.3, 3.9 | 64.7, 78.4, 82.6 | Can participate in hydrogen bonding, which may aid or hinder crystallization.[1] |

| Aromatics | Toluene, Benzene | 2.4, 2.7 | 110.6, 80.1 | Can sometimes template crystal growth.[1] |

| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF) | 5.8, 6.4 | 81.6, 153 | High boiling points, useful for slow cooling methods. |

| Non-polar | Hexane, Heptane | 0.1, 0.1 | 68, 98.4 | Often used as anti-solvents. |

Pillar 3: Crystallization Methodologies & Protocols

Based on the solubility data, one or more of the following techniques can be employed. It is often beneficial to run multiple crystallization experiments in parallel under different conditions.[4]

Method 1: Slow Evaporation

This is often the simplest and most successful method.[5] It is ideal for compounds that are moderately soluble in a volatile solvent.

-

Solution Preparation: Dissolve the 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol complex in a "good" solvent (a solvent in which it is soluble) to near-saturation. For example, based on literature for similar compounds, a mixture of chloroform and n-hexane could be effective.[6]

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Vessel Covering: Cover the vessel with parafilm and puncture a few small holes with a needle. The number and size of the holes will control the rate of evaporation.[5] A slower evaporation rate generally leads to better quality crystals.[7]

-

Incubation: Place the vessel in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[2]

-

Monitoring: Periodically check the vessel for crystal growth.

Diagram 1: Slow Evaporation Workflow

Caption: Workflow for crystallization by slow evaporation.

Method 2: Vapor Diffusion

This technique is particularly useful when only small amounts of the compound are available and is considered one of the best methods for growing high-quality crystals.[1][8] It involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound in a "good" solvent.

-

Inner Vial Preparation: Dissolve the compound in a small volume of a relatively non-volatile "good" solvent in a small, open vial.

-

Outer Vial Preparation: Place the inner vial inside a larger vial or jar that contains a small amount of a volatile "anti-solvent".

-

Sealing: Seal the outer container tightly. The vapor of the anti-solvent will slowly diffuse into the solution in the inner vial.

-

Supersaturation: As the concentration of the anti-solvent in the inner vial increases, the solubility of the compound decreases, leading to slow crystallization.

-

Incubation and Monitoring: Place the setup in a stable environment and monitor for crystal growth over several days.

Diagram 2: Vapor Diffusion Setup

Caption: Schematic of a vial-in-vial vapor diffusion setup.

Method 3: Solvent Layering (Liquid-Liquid Diffusion)

This method is based on the slow diffusion of an anti-solvent into a solution of the compound.[9] It is particularly effective when the two solvents are miscible but have different densities.

-

Solution Preparation: Dissolve the compound in a small amount of a "good" solvent in a narrow container, such as an NMR tube or a thin test tube. This solvent should be denser than the anti-solvent.

-

Layering: Carefully and slowly add a layer of the "anti-solvent" on top of the solution, taking care not to disturb the interface between the two liquids. A syringe or pipette can be used for this.[7]

-

Diffusion and Crystallization: Over time, the two solvents will slowly diffuse into one another. As the solubility of the compound decreases at the interface, crystals will begin to form.

-

Incubation: Keep the tube in an undisturbed location and monitor for crystal growth.

Diagram 3: Solvent Layering Process

Sources

- 1. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Growing Crystals [web.mit.edu]

- 3. How to crystallize your sample — X-ray Core [chem.kuleuven.be]

- 4. imserc.northwestern.edu [imserc.northwestern.edu]

- 5. Slow Evaporation Method [people.chem.umass.edu]

- 6. connectsci.au [connectsci.au]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 9. unifr.ch [unifr.ch]

Chelation of Zinc and Copper ions with 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol

Executive Summary & Scientific Rationale

This guide details the protocols for characterizing the chelation thermodynamics and stoichiometry of 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol (referred to herein as Ligand-57 ).

Ligand-57 represents a specialized class of 8-hydroxyquinoline (8HQ) derivatives known as Metal-Protein Attenuating Compounds (MPACs). The structural integration of an electron-withdrawing chlorine at position 5 and an electron-donating 4-(dimethylamino)phenyl moiety at position 7 is designed to modulate the ligand's pKa, lipophilicity, and metal-binding affinity.

Key Mechanistic Insights:

-

Coordination Sphere: The N,O-donor set (phenolic oxygen and quinoline nitrogen) forms stable five-membered chelate rings with divalent cations.

-

Selectivity: 8HQ scaffolds typically exhibit an Irving-Williams stability order (Cu > Zn > Ni > Co). Quantifying this selectivity is critical for predicting biological safety (e.g., avoiding copper stripping from essential enzymes while targeting synaptic zinc).

-

Solubility & Speciation: The dimethylamino group introduces a pH-dependent solubility switch and an additional protonation site, necessitating precise buffering during titrations to prevent precipitation of neutral ML2 complexes.

Chemical Properties & Preparation

Table 1: Physicochemical Profile of Ligand-57

| Property | Value / Description | Significance |

| Formula | C₁₇H₁₅ClN₂O | Core scaffold for stoichiometry calc. |

| MW | ~298.77 g/mol | Use for precise stock preparation. |

| pKa (est) | ~3.5 (NH⁺), ~8.2 (OH) | Determines conditional stability at pH 7.4. |

| LogP (est) | 3.5 - 4.2 | High lipophilicity; requires DMSO/EtOH stocks. |

| Binding Mode | Bidentate (N, O) | Forms 1:2 (M:L) complexes with Zn²⁺/Cu²⁺. |

Reagent Preparation

-

Ligand Stock (10 mM): Dissolve 2.99 mg of Ligand-57 in 1.0 mL of anhydrous DMSO. Sonicate to ensure complete dissolution. Store at -20°C in amber vials (light sensitive).

-

Metal Stocks (100 mM): Prepare ZnCl₂ and CuCl₂ in ultrapure water (Milli-Q). Acidify slightly (10 mM HCl) to prevent hydrolysis/hydroxide formation during storage.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4. Note: Avoid Phosphate or Tris buffers as they can compete for metal ions.

Protocol 1: UV-Vis Spectrophotometric Titration

Objective: To determine the stoichiometry and conditional stability constants of the Metal-Ligand complex.

Principle: Ligand-57 exhibits a distinct bathochromic shift (red shift) upon deprotonation and metal coordination due to the internal charge transfer (ICT) from the dimethylamino donor to the quinoline acceptor. We utilize this spectral shift to monitor complex formation.

Workflow Diagram:

Figure 1: Step-wise workflow for UV-Vis titration to ensure thermodynamic equilibrium.

Step-by-Step Procedure:

-

Baseline Setup: Add 2.985 mL of Assay Buffer to a quartz cuvette. Add 15 µL of Ligand Stock (Final [L] = 50 µM). Mix by inversion.

-

Blanking: Record the spectrum (250–600 nm) of the buffer alone first, then the Ligand solution (Spectrum

). -

Titration:

-

Add Zn²⁺ or Cu²⁺ stock in 0.2 equivalent increments (e.g., 1 µL of 10 mM metal stock = 10 nmol = 0.2 eq relative to 50 nmol ligand).

-

Critical Step: Mix and allow to equilibrate for 2 minutes. The kinetics of 8HQ derivatives can be slow due to the reorganization of the hydration shell.

-

-

Measurement: Record spectra (

) after each addition until saturation (typically 2.5 equivalents of metal). -

Data Validation: Look for isosbestic points . Their presence confirms a clean transition between two species (e.g., Free Ligand

ML₂ complex) without side reactions or precipitation.

Protocol 2: Job’s Method of Continuous Variation

Objective: To unequivocally validate the 1:2 (M:L) stoichiometry.

Rationale: While titration suggests stoichiometry, Job’s plot provides definitive proof by varying mole fractions while keeping total molarity constant.

Procedure:

-

Prepare 100 µM stocks of both Ligand-57 and Metal (Zn/Cu) in the same buffer/solvent mix (e.g., 50% EtOH/HEPES to ensure solubility of the complex).

-

Prepare a series of 11 samples where the total concentration

.-

Sample 1: 0 µM M + 50 µM L

-

Sample 6: 25 µM M + 25 µM L (Mole fraction

) -

Sample 11: 50 µM M + 0 µM L

-

-

Measure Absorbance at the

of the complex (determined in Protocol 1, likely ~410-450 nm). -

Plot: Corrected Absorbance (

) vs. Mole Fraction of Metal ( -

Result: The peak should occur at

, indicating a 1:2 Metal:Ligand ratio.

Protocol 3: Biological Efficacy (Intracellular Ionophore Activity)

Objective: To verify if Ligand-57 can transport Zn/Cu across cell membranes (PBT2-like activity).

Mechanism: MPACs are not just chelators; they are ionophores. They must bind extracellular metal, cross the lipid bilayer, and release the metal intracellularly or transfer it to metal-deficient proteins.

Pathway Diagram:

Figure 2: Mechanism of Action for Ionophore Assay. The neutral ML2 complex diffuses across the membrane and releases Zinc, triggering the fluorescent sensor.

Procedure:

-

Cell Culture: Seed SH-SY5Y (neuroblastoma) cells in a 96-well black plate.

-

Dye Loading: Incubate cells with 2 µM FluoZin-3 AM (Zn-specific fluorophore) for 30 min. Wash 3x with PBS.

-

Treatment:

-

Control: Buffer only.

-

Metal Only: 10 µM ZnCl₂ (Should show minimal fluorescence increase due to poor uptake).

-

Ligand Only: 10 µM Ligand-57.

-

Complex: 10 µM ZnCl₂ + 10 µM Ligand-57 (1:1 ratio to ensure ionophore effect).

-

-

Kinetics: Measure Fluorescence (Ex/Em 494/516 nm) every 5 min for 1 hour.

-

Interpretation: A rapid increase in fluorescence in the "Complex" well compared to "Metal Only" confirms the ionophore capability of Ligand-57.

References

-

Stability Constants of 8HQ Derivatives: Detailed Irving-Williams series analysis for 8-hydroxyquinoline derivatives. Source: ACS Omega, 2025. "Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid". (Generalized link to journal/topic based on search context)

-

Protocols for Metal Chelation: Standard methodologies for UV-Vis and Fluorescence chelation assays. Source: BenchChem Application Notes, 2025.[1]

-

MPAC Mechanism (PBT2/Clioquinol): Foundational work on 8HQ derivatives in Alzheimer's disease. Source: Adlard, P. A., et al. "Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs." Neuron, 2008.

-

Spectrophotometric Determination of Stoichiometry: Methodology for Job's Plot and mole ratio methods in 8HQ complexes. Source: Advanced Journal of Chemistry, Section A, 2022.

Sources

Application Notes and Protocols for In Vitro Antibacterial Testing of 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol

Introduction: A Novel Quinolone Derivative with Therapeutic Potential

The escalating threat of multidrug-resistant bacteria necessitates the urgent development of novel antimicrobial agents. Quinoline derivatives, a prominent class of heterocyclic compounds, have long been a cornerstone of antimicrobial research, with many exhibiting a broad spectrum of activity.[1][2] The compound 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol represents a promising new scaffold, integrating the potent 8-hydroxyquinoline core with strategic substitutions anticipated to enhance its antibacterial efficacy. The 8-hydroxyquinoline (8-HQ) moiety is a well-established pharmacophore known for its potent metal-chelating properties, which are crucial to its antimicrobial mechanism of action.[3][4] By sequestering essential metal ions like iron, zinc, and copper, 8-HQ derivatives disrupt vital bacterial cellular processes, leading to growth inhibition and cell death.[3][5] The addition of a chloro group at the 5-position has been shown in related compounds to enhance antimicrobial potency.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized in vitro evaluation of the antibacterial activity of 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol. The protocols herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of reliable, reproducible, and comparable data.[8] We will detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), two critical parameters in the preliminary assessment of a compound's antibacterial potential.

Putative Mechanism of Action: Metal Ion Chelation

The primary proposed mechanism of antibacterial action for 8-hydroxyquinoline and its derivatives is their ability to function as potent chelators of divalent metal ions.[3] These metal ions are essential cofactors for a multitude of bacterial enzymes involved in critical metabolic pathways, including respiration and DNA replication. By binding to these metal ions, 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol can disrupt the metal homeostasis within the bacterial cell, leading to enzymatic dysfunction and, ultimately, cessation of growth or cell death.[4] Some studies also suggest that the metal-complexes formed by 8-hydroxyquinoline derivatives can themselves be toxic to bacteria, potentially through the generation of reactive oxygen species (ROS).[3]

Caption: Putative mechanism of action for 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol adheres to the guidelines outlined by the Clinical and Laboratory Standards Institute (CLSI) document M07.[8] The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Materials and Equipment:

-

5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Multichannel pipettes

-

Spectrophotometer or McFarland turbidity standards

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Incubator (35°C ± 2°C)

Step-by-Step Methodology:

-

Preparation of Stock Solution: Accurately weigh the test compound and dissolve it in 100% DMSO to a final concentration of 10 mg/mL. Gentle vortexing may be necessary to ensure complete dissolution.

-

Inoculum Preparation:

-

From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test bacterium.

-

Transfer the colonies into a tube containing sterile saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9] This can be done visually using a Wickerham card or with a spectrophotometer.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add an additional 100 µL of the stock solution of the test compound (appropriately diluted from the 10 mg/mL stock) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate.[1] Discard 100 µL from the last column of dilutions.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well, except for the sterility control wells. The final volume in each well will be 200 µL.

-

Include a growth control (CAMHB + inoculum, no compound) and a sterility control (CAMHB only).

-

Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]

-

-

Reading and Interpreting Results:

-

Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[1]

-

Caption: Workflow for MIC and MBC determination.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[10] It is determined by subculturing from the clear wells of an MIC test.

Methodology:

-

Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

-

Mix the contents of each well thoroughly.

-

Spot-plate a 10 µL aliquot from each of these clear wells onto a Mueller-Hinton Agar (MHA) plate.

-

Incubate the MHA plates at 37°C for 24 hours.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Protocol 3: Agar Disk Diffusion Assay

This method, also based on CLSI guidelines (M02), is a qualitative test to determine the susceptibility of bacteria to an antimicrobial agent.[11]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper disks (6 mm diameter)

-

Test compound solution of a known concentration

-

Bacterial inoculum prepared to 0.5 McFarland standard

-

Sterile cotton swabs

-

Forceps

Methodology:

-

Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension.[9] Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[12]

-

Disk Application:

-

Impregnate sterile paper disks with a known amount of the 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol solution.

-

Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[12]

-

Gently press each disk to ensure complete contact with the agar.

-

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Measurement and Interpretation: After incubation, measure the diameter of the zones of complete inhibition in millimeters.[13] The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound.

Data Presentation and Interpretation

The results of the in vitro antibacterial testing should be summarized in a clear and concise format. A tabular representation is ideal for comparing the activity of the test compound against different bacterial strains.

Table 1: Example In Vitro Antibacterial Activity of 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Zone of Inhibition (mm) [Disk Content] |

| Staphylococcus aureus ATCC 29213 | 8 | 16 | 2 | 18 [30 µg] |

| Escherichia coli ATCC 25922 | 16 | 32 | 2 | 15 [30 µg] |

| Pseudomonas aeruginosa ATCC 27853 | 32 | >64 | >2 | 12 [30 µg] |

| Methicillin-Resistant S. aureus (MRSA) Clinical Isolate | 8 | 16 | 2 | 17 [30 µg] |

| Ciprofloxacin | 0.5 | 1 | 2 | 30 [5 µg] |

Interpretation of MBC/MIC Ratio: The MBC/MIC ratio is a critical parameter for classifying the antibacterial effect of a compound.[10]

-

Bactericidal: An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[10]

-

Bacteriostatic: An agent is considered bacteriostatic if the MBC/MIC ratio is > 4.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of the antibacterial activity of 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol. By adhering to standardized methodologies, researchers can generate high-quality data that is essential for the progression of this compound through the drug discovery pipeline. The potent metal-chelating ability of the 8-hydroxyquinoline scaffold, combined with strategic substitutions, suggests that this class of compounds holds significant promise in the fight against bacterial infections.[3][6] Further studies should focus on elucidating the precise molecular targets, evaluating in vivo efficacy and toxicity, and exploring the potential for synergistic combinations with existing antibiotics.

References

-

Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. MDPI. Available at: [Link].

-

Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Johns Hopkins University. Available at: [Link].

-

Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. PMC. Available at: [Link].

-

M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link].

-

Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link].

-

M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. CLSI. Available at: [Link].

-

Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Available at: [Link].

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link].

-

CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016). Available at: [Link].

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link].

-

5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications. JIN DUN CHEMISTRY. Available at: [Link].

-

QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (PDF). Available at: [Link].

-

Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin Against Molds. PubMed. Available at: [Link].

-

Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Request PDF. Available at: [Link].

-

Synthesis and antibacterial activity evaluation of some novel 7-chloro-4-aminoquinoline derivatives. Available at: [Link].

-

8-Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. PMC. Available at: [Link].

-

M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI. Available at: [Link].

-

In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Annex Publishers. Available at: [Link].

-

Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives. Request PDF. Available at: [Link].

-

In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. PMC. Available at: [Link].

-

Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. Available at: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

- 6. Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. asm.org [asm.org]

- 10. benchchem.com [benchchem.com]

- 11. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]

- 12. hardydiagnostics.com [hardydiagnostics.com]

- 13. chainnetwork.org [chainnetwork.org]

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol

Executive Summary: The "Brick Dust" Challenge

As a Senior Application Scientist, I often see researchers struggle with 8-hydroxyquinoline (8-HQ) derivatives. You are likely encountering what medicinal chemists call the "brick dust" effect. Your molecule, 5-Cl-7-DMA-8HQ , possesses a planar, highly crystalline lattice driven by

While the 4-(dimethylamino)phenyl group at position 7 adds a basic handle, the overall lipophilicity (

Module 1: The pH Trap (Troubleshooting Precipitation)

Q: Why does my compound precipitate immediately when I dilute my DMSO stock into PBS (pH 7.4)?

A: You are hitting the molecule's Isoelectric Trap .[1]

The Mechanism: 5-Cl-7-DMA-8HQ is an amphoteric molecule with three ionizable centers.[1] Its solubility profile is U-shaped:

-

Acidic pH (< 4.0): The dimethylamino group (

) and quinoline nitrogen ( -

Basic pH (> 10.0): The phenolic hydroxyl (

) is deprotonated.[1] The molecule is an anion (soluble).[1] -

Neutral pH (6.0 – 8.0): The molecule exists primarily in its neutral or zwitterionic form .[1] Lattice energy dominates solvation energy, causing immediate precipitation.

The Fix: Do not dilute directly into neutral PBS. You must maintain the ionization state or "hide" the hydrophobic core.

-

Option A (Acidic Buffer): Use Acetate buffer (pH 4.[1]5) or Citrate buffer if your assay tolerates it.[1]

-

Option B (Excipient Shielding): See Module 3 (Cyclodextrins).

Module 2: Salt Selection Strategy

Q: I am using the HCl salt, but it's hygroscopic and still precipitates. Is there a better counter-ion?

A: Yes. While HCl is the standard "go-to," it is often suboptimal for lipophilic bases like 5-Cl-7-DMA-8HQ due to the Common Ion Effect (in vivo) and high lattice energy of the chloride salt.[1]

Recommendation: Switch to Mesylate (Methanesulfonate) or Tosylate salts.[1]

| Salt Type | Pros | Cons | Verdict |

| Hydrochloride (HCl) | Cheap, standard.[1] | High lattice energy (hard to dissolve); Common ion effect in stomach (Cl-).[1] | Avoid for this specific analog. |

| Mesylate | Breaks crystal lattice effectively; lower melting point; high aqueous solubility.[1] | Requires careful synthesis to remove excess methanesulfonic acid.[1] | Preferred for IV/IP formulations.[1] |

| Citrate | Biocompatible; buffers the micro-environment.[1] | often forms 1:1 or 2:1 complexes that may be bulky.[1] | Good for oral solids.[1] |

Protocol: Mesylate Salt Formation

-

Dissolve 1 eq of free base 5-Cl-7-DMA-8HQ in hot Ethanol/Acetone (1:1).

-

Add 1.05 eq of Methanesulfonic acid dropwise.

-

Cool slowly to 4°C to crystallize.

-

Filter and dry under vacuum.[1] Note: This usually yields a yellow/orange solid due to protonation of the chromophore.

Module 3: The "Magic Bullet" – Cyclodextrin Complexation

Q: I need a neutral pH formulation for IV injection. How do I achieve this?

A: You must encapsulate the hydrophobic 5-Cl-7-DMA-8HQ core inside a cyclodextrin cavity.[1] This is the industry standard for 8-HQ derivatives (similar to strategies used for Clioquinol or PBT2 analogs).[1]

The Logic: The hydrophobic quinoline/phenyl rings displace water from the cyclodextrin cavity (energetically favorable). The hydrophilic exterior of the cyclodextrin keeps the complex soluble in water.

Recommended Excipient: Sulfobutylether-

Visualizing the Solubility Strategy

Figure 1: Decision tree for solubilizing 5-Cl-7-DMA-8HQ based on experimental constraints.

Module 4: Experimental Protocols

Protocol A: Phase Solubility Study (Higuchi-Connors)

Use this to determine the exact amount of Cyclodextrin needed.[1]

Materials:

Steps:

-

Preparation: Prepare 5 mL vials containing increasing concentrations of HP-

-CD (0, 10, 20, 50, 100 mM). -

Saturation: Add excess 5-Cl-7-DMA-8HQ to each vial (solution should be cloudy).

-

Equilibration: Shake at 25°C for 48 hours. Critical: 8-HQs have slow dissolution kinetics; do not rush this.

-

Filtration: Filter supernatant through 0.45 µm PVDF.[1]

-

Quantification: Analyze via HPLC-UV (approx. 254 nm or 320 nm—check

in acidic MeOH). -

Analysis: Plot [Drug] dissolved vs. [CD] added.

Protocol B: "Golden Standard" Formulation for Animal Studies

If you need a generic, high-probability-of-success vehicle:

-

Vehicle: 20% (w/v) HP-

-CD in 50 mM Citrate Buffer (pH 4.0). -

Procedure:

References & Grounding

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Establishes the standard for CD complexation of lipophilic drugs).

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews. (Authoritative guide on Mesylate/Tosylate selection).

-

Prankerd, R. J. (2007). Solid State Characterization of Pharmaceuticals. (Explains the "brick dust" crystal lattice energy issues common in planar quinolines).

-

Oliveri, V., et al. (2017). Zinc Complexes of Cyclodextrin-bearing 8-Hydroxyquinoline Ligands.[1][2] Chemistry – An Asian Journal.[1][2] (Specific evidence of 8-HQ derivatives interacting with cyclodextrins).[1] [1]

Disclaimer: This guide is for research purposes only. 5-Cl-7-DMA-8HQ is a potent metal chelator; ensure all formulations are tested for metal stripping if used in metallo-enzyme assays.[1]

Sources

Technical Support Center: Purification Protocol for 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol

Ticket ID: PUR-CDQ-007 Assigned Specialist: Senior Application Scientist Status: Open Subject: Post-Synthesis Isolation & Purification of "CDQ-8" (Suzuki Coupling Product)

User Issue Overview

Users synthesizing 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol (hereafter referred to as CDQ-8 ) via Suzuki-Miyaura cross-coupling often report three critical failures:

-

"The Black Tar" Effect: Crude product is dark/black due to oxidized amines and residual Palladium (Pd).

-

Silica Streaking: Product smears across the column, making separation from the starting material (5-chloro-7-iodo-8-hydroxyquinoline) impossible.

-

False Positives in Bioassays: High residual metal content (due to the chelating 8-hydroxyquinoline core) interferes with metalloprotein assays.

Module 1: The Root Cause Analysis

Before starting the purification, you must understand why this molecule behaves poorly.

-

The Chelation Trap: The 8-hydroxyquinoline (8-HQ) moiety is a bidentate ligand. During Suzuki coupling, it strips Palladium from the catalyst (

or -

Zwitterionic Drag: The molecule contains a basic quinoline nitrogen (

), a dimethylamino group, and an acidic phenolic hydroxyl (

Module 2: The Purification Workflow (Decision Matrix)

Do not proceed blindly. Use this logic flow to determine your purification path.

Figure 1: Purification Decision Tree. Note that Metal Scavenging is almost always required for this specific scaffold.

Module 3: Step-by-Step Protocols

Step 1: Metal Scavenging (The "De-Blacking" Process)

Mandatory for biological applications. The 8-HQ core binds Pd tightly. Simple washing is insufficient.

Reagents:

-

SiliaMetS® Thiol or QuadraPure™ TU (Thiourea resin).

-

Solvent: THF or DMF (depending on solubility).

Protocol:

-

Dissolve the crude CDQ-8 in THF (10 mL per gram). If insoluble, use DMF.

-

Add SiliaMetS® Thiol (or equivalent scavenger) at a ratio of 4 equivalents relative to the initial Pd catalyst loading.

-

Heat to 50°C and stir for 4–6 hours. Note: Heat is required to break the thermodynamic Pd-(CDQ-8) chelate.

-

Filter through a pad of Celite to remove the resin.

-

Concentrate the filtrate. The material should shift from black/dark green to a lighter yellow/orange solid.

Step 2: Buffered Flash Chromatography

Solving the Streaking Issue.

The Mobile Phase Trick: Standard silica is acidic. You must neutralize it to prevent the basic nitrogens from sticking.

| Component | Ratio | Function |

| Dichloromethane (DCM) | 95% | Primary Solvent |

| Methanol (MeOH) | 4% | Polarity Modifier |

| Triethylamine (TEA) | 1% | Critical: Deactivates silica silanols |

Protocol:

-

Pre-treat the Column: Flush the silica column with the mobile phase (DCM:MeOH:TEA 95:4:1) for 2 column volumes (CV) before loading your sample. This neutralizes the silica.

-

Loading: Dissolve the crude in a minimum amount of DCM/MeOH. Do not dry load on Celite if possible, as recovery can be poor. Liquid loading is preferred.

-

Elution: Run isocratic or a shallow gradient (0% to 5% MeOH in DCM, keeping TEA constant at 1%).

-

Collection: The product is fluorescent. Use a UV lamp (365 nm) to track the fraction. CDQ-8 typically glows bright yellow/green.

Step 3: Recrystallization (Final Polish)

Chromatography often leaves traces of TEA or grease. Recrystallization ensures H-NMR purity.

Solvent System: Ethanol (Hot) / Water (Anti-solvent).

Protocol:

-

Suspend the solid in Ethanol (20 mL/g).

-

Heat to reflux (80°C). If it does not fully dissolve, add small aliquots of DCM until clear.

-

Remove from heat. While still hot, add Water dropwise until a faint turbidity (cloudiness) persists.

-

Add one drop of Ethanol to clear the turbidity.

-

Allow to cool slowly to room temperature, then to 4°C in a fridge.

-

Filtration: Filter the yellow needles. Wash with cold 50% EtOH/Water.

-

Drying: Dry under high vacuum at 40°C for 12 hours. Crucial: Remove water to prevent hydrate formation.

Module 4: Analytical Validation (QC)

How do you know it worked?

1. H-NMR (DMSO-d6):

-

Diagnostic Peak 1: Singlet at

ppm (6H) for the -

Diagnostic Peak 2: Broad singlet at

ppm for the phenolic -

Purity Check: Look for TEA peaks (quartet at 2.4 ppm, triplet at 0.9 ppm). If present, dry longer or recrystallize again.

2. Mass Spectrometry (ESI+):

-

Expect

.[1] Pattern check: The Chlorine isotope pattern (

Module 5: Troubleshooting & FAQs

Q: My product turned green after sitting on the bench. Is it ruined?

-

A: Likely not. 8-hydroxyquinolines are prone to oxidation (forming quinone-imines) or chelating trace metals from dust/spatulas. Dissolve in acidic methanol; if it turns yellow, it was likely surface oxidation or pH effect. If it stays dark, repurify.

Q: I have low recovery from the column. Where is my compound?

-

A: It is likely stuck to the silica. Flush the column with DCM:MeOH:TEA (80:15:5) . The high polarity and base content will strip the compound. In the future, use the TEA buffer method described in Module 3.

Q: Can I use Acid-Base extraction instead of a column?

-

A: Not recommended. Because CDQ-8 is zwitterionic (amphoteric), it has an isoelectric point where it might be insoluble in both phases, leading to emulsions. Chromatography is far more reliable for this specific derivative.

References

-

Solubility & Properties of 8-HQ Derivatives

- Source: Vertex AI Search / Solubility of Things.

- Data: 5-chloro-7-iodo-quinolin-8-ol is moderately soluble in polar organic solvents (DMSO, DMF)

-

URL:

-

Palladium Scavenging in Pharmaceutical Synthesis

- Source: Organic Process Research & Development (ACS).

- Data: Comparative study of scavengers (SiliaMetS, TMT)

-

URL:

-

Suzuki Coupling of 8-Hydroxyquinolines

- Source: ResearchG

- Data: Protocols for Suzuki-Miyaura coupling on 5,7-dihalo-8-hydroxyquinolines.

-

URL:

-

General Synthesis of 5-Chloro-8-Hydroxyquinoline

- Source: ChemicalBook / Tetrahedron Letters.

-

Data: General workup and column conditions (Hexane/EtOAc or DCM/MeOH) for chloro-hydroxyquinolines.[2]

-

URL:

Sources

Technical Support Center: Optimizing 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol Sensors

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals utilizing 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol as a fluorescent chemosensor.

This specific molecule is a highly sensitive, push-pull fluorophore. The 8-hydroxyquinoline (8-HQ) core acts as the metal-chelating and proton-binding domain, while the 5-chloro group lowers the pKa of the hydroxyl moiety to facilitate metal binding at physiological pH. The 7-[4-(dimethylamino)phenyl] substituent introduces a strong electron-donating group, establishing an Intramolecular Charge Transfer (ICT) network and a Photoinduced Electron Transfer (PET) mechanism[1].

Below, you will find targeted troubleshooting guides, photophysical data matrices, and validated experimental protocols to maximize your sensor's quantum yield and signal-to-noise ratio.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my sensor showing very weak fluorescence enhancement upon adding target metal ions (e.g., Zn²⁺, Mg²⁺)?

The Causality: 8-HQ derivatives are notoriously subject to two non-radiative decay pathways: Photoinduced Electron Transfer (PET) from the nitrogen lone pairs, and Photoinduced Proton Transfer (PPT) between the 8-hydroxyl group and the quinoline nitrogen[2]. If your fluorescence enhancement (Turn-ON) is weak, the metal coordination is likely incomplete, failing to lock the molecular conformation and block these quenching pathways. The Solution:

-

Check your pH: The 5-chloro group lowers the optimal binding pH, but if your buffer is too acidic (pH < 5.0), the quinoline nitrogen becomes protonated (

outcompetes -

Avoid competing chelators: Ensure your assay buffer is free of EDTA, EGTA, or high concentrations of citrate, which will strip the metal from the sensor.

Q2: I observe a massive red-shift in emission, but the quantum yield drops drastically in polar solvents like water or DMSO. Why?

The Causality: The 4-(dimethylamino)phenyl group creates a strong ICT state upon excitation. In highly polar solvents, this polar excited state is thermodynamically stabilized, which causes the observed red-shift (solvatochromism)[3]. However, polar environments also lower the energy barrier for the dimethylamino group to rotate into a Twisted Intramolecular Charge Transfer (TICT) state. The TICT state is a dark state that decays non-radiatively, plummeting your quantum yield. The Solution: To suppress TICT and boost fluorescence, increase the local viscosity or decrease the dielectric constant of the medium. Introduce a co-solvent like ethanol or dioxane, or encapsulate the sensor in micelles (e.g., Triton X-100 or SDS) to shield the fluorophore from bulk water.

Q3: How do I eliminate the high background fluorescence in my blank (metal-free) samples?

The Causality: High background fluorescence usually indicates that the PET quenching mechanism is being prematurely disabled. The lone pair on the dimethylamino group is responsible for quenching the fluorophore via PET. If the pH of your solution drops below the pKa of this amine group (typically around pH 4.5–5.5), it becomes protonated. Protonation ties up the lone pair, halting PET and turning the fluorescence "ON" even in the absence of metal ions[1]. The Solution: Perform a strict pH titration of your blank. Ensure your working pH is at least 1.5 units above the pKa of the dimethylamino group. If background persists, check for trace metal contamination in your buffers (use Chelex-100 resin to purify your water).

Part 2: Photophysical Data & Analyte Matrices

Table 1: Solvent Effects on Photophysical Properties

Data illustrates the competition between ICT stabilization and TICT-induced quenching.

| Solvent | Dielectric Constant ( | Absorbance Max ( | Emission Max ( | Quantum Yield ( | Dominant State |

| Toluene | 2.38 | 385 nm | 490 nm | 0.45 | Locally Excited (LE) |

| Chloroform | 4.81 | 392 nm | 515 nm | 0.38 | ICT |

| Methanol | 32.7 | 405 nm | 545 nm | 0.08 | ICT / TICT |

| Aqueous Buffer (pH 7.4) | 80.1 | 410 nm | 560 nm | < 0.01 | TICT (Quenched) |

Table 2: Analyte Binding Response Matrix

| Analyte | Optimal pH Range | Spectral Response | Mechanism of Action |

| Zn²⁺ / Mg²⁺ | 7.0 – 8.0 | Strong Turn-ON (Blue-shift) | Chelation blocks PET/PPT; increases rigidity[2]. |

| H⁺ (pH < 4) | 2.0 – 5.0 | Moderate Turn-ON (Red-shift) | Protonation of dimethylamino group blocks PET. |

| Cu²⁺ / Fe³⁺ | 6.0 – 7.4 | Turn-OFF (Quenching) | Paramagnetic metal quenching / Heavy atom effect. |

Part 3: Validated Experimental Protocols

Protocol 1: Metal Ion Titration & Quantum Yield Determination

This protocol is self-validating: the presence of a sharp isosbestic point in the absorption spectra guarantees that only two species (free sensor and 1:1 metal complex) are in equilibrium.

-

Stock Preparation: Dissolve the sensor in anhydrous DMSO to a concentration of 1.0 mM. Store in the dark at -20°C.

-

Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) containing 100 mM KCl to maintain constant ionic strength.

-

Sample Dilution: Dilute the sensor stock into the buffer to a final working concentration of 10 µM. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced aggregation.

-

Titration:

-

Transfer 2.0 mL of the sensor solution to a quartz cuvette.

-

Acquire baseline UV-Vis absorption and fluorescence emission spectra (

= 390 nm). -

Titrate with a standardized ZnCl₂ or MgCl₂ solution (0 to 100 µM) in 2 µM increments.

-

Validation Check: Overlay the absorption spectra. An isosbestic point must be visible (typically around 360 nm). If the isosbestic point drifts, the sensor is aggregating or forming higher-order complexes (e.g., 1:2 metal:ligand).

-

-

Quantum Yield (

) Calculation: Compare the integrated fluorescence intensity to a standard (e.g., Quinine sulfate in 0.1 M H₂SO₄,

Protocol 2: pKa Determination via pH Titration

-

Prepare a universal buffer series (e.g., Britton-Robinson buffer) ranging from pH 2.0 to 11.0.

-

Spike the sensor to a final concentration of 5 µM in each buffer.

-

Record the fluorescence emission spectra for each pH point.

-

Plot the fluorescence intensity at the emission maximum against pH. Fit the sigmoidal curve using the Henderson-Hasselbalch equation to extract the pKa of the dimethylamino group and the 8-hydroxyl group.

Part 4: System Visualizations

Diagram 1: Photophysical Mechanisms and Decay Pathways

This diagram maps the causality of fluorescence states based on environmental stimuli.

Fig 1: State diagram showing PET/PPT quenching pathways and fluorescence recovery mechanisms.

Diagram 2: Experimental Optimization Workflow

Step-by-step logic for validating sensor performance and troubleshooting signal loss.

Fig 2: Iterative experimental workflow for optimizing sensor signal-to-noise ratio.

References

-

8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells Journal of the American Chemical Society, 2006. URL:[Link]

-

Principles of Fluorescence Spectroscopy (3rd Edition) Springer, Joseph R. Lakowicz, 2006. URL:[Link]

-

Fluorescent chemosensors: the past, present and future Chemical Society Reviews, 2017. URL:[Link]

Sources

Minimizing fluorescence quenching in 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol assays

Technical Support Center: Minimizing Fluorescence Quenching in 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol Assays

Target Audience: Researchers, Analytical Chemists, and Drug Discovery Scientists.[1] Compound Classification: 8-Hydroxyquinoline (8-HQ) Derivative / ICT-Based Fluorophore.[1]

Executive Technical Overview

5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol is a "push-pull" fluorophore that combines the metal-chelating properties of 8-hydroxyquinoline (8-HQ) with the intramolecular charge transfer (ICT) capabilities of a dimethylamino-phenyl donor.

The Mechanism of Fluorescence & Quenching: To minimize quenching, you must understand that this molecule operates on a "Turn-On" or "Ratiometric" basis.[1] In its free, uncomplexed state, it is naturally "quenched" (low quantum yield) due to two primary non-radiative decay pathways:[1]

-

ESIPT (Excited-State Intramolecular Proton Transfer): The proton on the hydroxyl group transfers to the quinoline nitrogen, dissipating energy non-radiatively.[1][2]

-

TICT (Twisted Intramolecular Charge Transfer): The dimethylamino-phenyl rotor twists, accessing a non-emissive state.[1][3][4]

Fluorescence is restored (Quenching minimized) only when:

-

Chelation: Binding diamagnetic metals (Zn²⁺, Al³⁺) locks the structure, blocking ESIPT.[1]

-

Rigidification: Binding to a viscous target (e.g., Amyloids) restricts the rotor, blocking TICT.[1]

Troubleshooting Guide (Q&A)

Category A: Signal Loss & Baseline Issues

Q1: My probe shows almost no fluorescence in my standard aqueous buffer (PBS, pH 7.4). Is the compound degraded? A: Likely not. This is the expected behavior of the free ligand. The probe suffers from water-induced quenching due to the stabilization of the non-emissive TICT state by polar water molecules and efficient ESIPT.

-

Solution: If you are measuring the probe alone, you must use an organic co-solvent (e.g., 10-40% DMSO, EtOH, or ACN) to observe baseline fluorescence.[1]

-

Solution: If this is a metal-sensing assay, the signal will only appear upon addition of the target ion (Zn²⁺/Al³⁺).[1]

Q2: I observe a sharp decrease in fluorescence when adding my biological sample. What is causing this quenching? A: This "turn-off" effect is typically caused by Paramagnetic Metal Interference .

-

Mechanism: Trace amounts of Iron (Fe³⁺/Fe²⁺) , Copper (Cu²⁺) , or Nickel (Ni²⁺) in your sample will displace other ions or bind the probe.[1] Unlike Zn²⁺, these metals have unpaired electrons that quench fluorescence via electron transfer or magnetic perturbation.[1]

-

Diagnostic Test: Add 10-50 µM of a specific chelator (e.g., phenanthroline for Fe²⁺) to see if signal recovers.[1]

Category B: Environmental Factors (pH & Solvent)[1]

Q3: How does pH variation affect the quenching profile? A: The probe is pH-sensitive due to the phenolic hydroxyl (pKa ~9-10) and the quinoline nitrogen (pKa ~4-5).

-

Acidic (pH < 5): Protonation of the nitrogen blocks coordination but may enhance ICT fluorescence slightly (shift in wavelength).

-

Basic (pH > 10): Deprotonation of the hydroxyl anion often leads to quenching or a red-shift unless a metal is bound.

-

Optimal Range: Maintain pH 7.0 – 7.5 (HEPES or MOPS buffers are superior to Phosphate, which can precipitate target metals).[1]

Q4: Can I use this probe in 100% aqueous media for live-cell imaging? A: Yes, but expect low quantum yield unless the probe binds to a hydrophobic pocket (protein/membrane) or a metal ion.[1]

-

Risk: In 100% water, the probe may aggregate (ACQ - Aggregation Caused Quenching) due to its planar aromatic structure.[1]

-

Mitigation: Use a surfactant (e.g., 0.05% Tween-20 or Pluronic F-127) to prevent aggregation-induced quenching.[1]

Strategic Optimization Protocols

Protocol 1: Metal Interference Screening (The "Quencher Check")

Use this to confirm if signal loss is due to contaminant metals.

-

Prepare Probe: 10 µM probe in HEPES buffer (pH 7.2) + 10% DMSO.

-

Baseline Scan: Record emission (Ex: ~380-400 nm, Em: ~500-550 nm).

-

Spike Target: Add Zn²⁺ (10 µM) to establish "Max Signal".

-

Spike Interferences: In separate wells, add 10 µM of Fe³⁺, Cu²⁺, Mn²⁺.[1]

-

Observation:

-

If Fe/Cu reduces the Zn-signal by >50%, your sample requires masking agents.[1]

-

Correction: Add Fluoride (F⁻) to mask Fe³⁺ or Thiourea to mask Cu²⁺.

-

Protocol 2: Solvent Viscosity Optimization

Use this if detecting amyloids or viscosity changes.

-

Preparation: Prepare mixtures of Glycerol:Water (0% to 90% Glycerol).

-

Measurement: Add probe (5 µM final).

-

Plot: Plot Fluorescence Intensity vs. Viscosity (cP).

-

Result: A linear increase confirms the "Rotor" mechanism. If quenching persists in high viscosity, the issue is chemical (impurities), not physical.[1]

Mechanistic Visualization

The following diagram illustrates the competition between Quenching (ESIPT/TICT) and Fluorescence (CHEF/Rotor Restriction).

Caption: Logical flow of excitation energy. Red pathways represent quenching mechanisms to avoid; Green pathways represent stabilization strategies required for signal.

Reference Data: Ion Interference Table

| Ion Type | Effect on 5-Cl-7-DMA-8-HQ | Mechanism | Mitigation Strategy |

| Zn²⁺, Al³⁺, Cd²⁺ | Strong Enhancement | CHEF (Inhibits ESIPT) | Target analytes; maintain pH > 6.[1] |

| Mg²⁺, Ca²⁺ | Weak/No Effect | Weak binding affinity | Use masking if concentrations are >10mM.[1] |

| Fe³⁺, Fe²⁺ | Strong Quenching | Electron Transfer / Paramagnetic | Add F⁻ or pyrophosphate to mask.[1] |

| Cu²⁺, Ni²⁺, Co²⁺ | Strong Quenching | Paramagnetic / d-d transition | Add Thiourea or specific chelators.[1] |

| H⁺ (pH < 4) | Quenching / Shift | Protonation of Pyridine N | Buffer to pH 7.2. |

References

-

Albrecht, M. (2025).[1] 8-Hydroxyquinoline-Based Fluorescence Sensors: Mechanisms and Applications. BenchChem Technical Notes. Link[1]

-

Zhang, L., & Meggers, E. (2005).[1] An extremely stable and highly active iridium(III) photoredux catalyst. Journal of the American Chemical Society. Link (Context: Metal binding logic of 8-HQ derivatives).[1]

-

Valeur, B., & Leray, I. (2000).[1][2] Design principles of fluorescent molecular sensors for cation recognition. Coordination Chemistry Reviews. Link

-

Gupta, R., et al. (2022).[1] ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection. ACS Omega.[5] Link[1]

-

Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. Springer. (Foundational text for ESIPT/TICT mechanisms).

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fluorescent-state switching of a 10-hydroxybezo[h]quinoline skeleton through the electronic nature of substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Support Center: Recrystallization of 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol

The following technical guide addresses the solvent selection and recrystallization protocol for 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol .

This guide is structured as a Method Development Framework . Since this specific molecule combines a chelating 8-hydroxyquinoline core with a pH-sensitive basic side chain, standard "textbook" protocols often fail (resulting in oiling out or co-precipitation of impurities). The protocols below are designed to isolate the free base in high purity, specifically targeting the removal of Suzuki coupling byproducts (Pd residues, boronic acids).

Document ID: REC-QC-5CL7DMA Applicable For: API Process Development, Medicinal Chemistry Support Safety Warning: Handle all chlorinated and aromatic solvents in a fume hood. This compound is a potential chelator; avoid contact with metal spatulas during final filtration to prevent trace metal contamination.

Part 1: Molecular Profile & Solubility Logic

Before selecting a solvent, you must understand the competing forces in your molecule.[1]

-

The Core (8-Hydroxyquinoline): Amphoteric. Phenolic -OH (pKa ~9.9) and Quinoline Nitrogen (pKa ~5.0).

-

The Substituent (5-Chloro): Increases lipophilicity (LogP increase), reducing water solubility significantly compared to the parent scaffold.

-

The Tail (4-Dimethylaminophenyl): Adds a basic center.

-

Critical Insight: The dimethylamino group makes the molecule prone to "oiling out" in water-miscible solvents if the cooling is too rapid. It also introduces oxidation sensitivity.

-

Solubility Profile Table

Data derived from structure-property relationships of 7-substituted-8-hydroxyquinolines [1, 2].

| Solvent Class | Solubility (Cold) | Solubility (Hot) | Suitability for Recrystallization | Notes |

| Alcohols (MeOH, EtOH) | Moderate | High | High | Primary choice. Good for removing boronic acid impurities. |

| Chlorinated (DCM, CHCl3) | High | Very High | Low | Too soluble.[1] Use only as a solvent in a Solvent/Antisolvent pair. |

| Nitriles (Acetonitrile) | Low | Moderate/High | High | Excellent for obtaining crystalline forms rather than amorphous solids. |

| Aromatics (Toluene) | Low | Moderate | Medium | Good for late-stage purification to remove aliphatic impurities. |

| Water | Insoluble | Insoluble | Antisolvent | Use only with polar organic solvents (e.g., Acetone/Water).[1] |

Part 2: Solvent Selection Decision Matrix

Do not guess. Use this logic flow to determine the optimal solvent system for your specific batch purity.

Figure 1: Decision tree for rapid solvent screening. "Oiling out" is the primary failure mode for dimethylamino-substituted aromatics.

Part 3: Detailed Protocols

Protocol A: The "Standard" Ethanol Recrystallization

Best for: General purification, removing inorganic salts and boronic acid residues.[1]

-

Dissolution: Suspend the crude solid in Ethanol (absolute) at a ratio of 10 mL per gram.

-

Heating: Heat to reflux (78°C). If the solid does not dissolve, add Ethanol in 1 mL increments until clear.[1]

-

Tech Tip: If the solution is dark brown/black, add Activated Charcoal (5 wt%) and reflux for 5 mins, then filter hot through Celite. This removes oxidized amine byproducts [3].

-

-

Cooling: Turn off the heat and allow the flask to cool to room temperature slowly (over 2 hours) in the oil bath.

-

Why? Rapid cooling traps impurities and causes oiling.

-

-

Crystallization: Once at room temperature, transfer to an ice bath (0-4°C) for 1 hour.

-

Filtration: Filter the yellow/orange needles. Wash with cold Ethanol (0°C).

Protocol B: The "Pd-Scavenging" System (DMSO/Water)

Best for: Removing Palladium catalyst residues from Suzuki couplings.

-

Dissolution: Dissolve crude product in minimal DMSO at room temperature (approx 2-3 mL per gram).

-

Scavenging: Add a Palladium scavenger (e.g., SiliaMetS® Thiol or simply activated carbon) and stir for 30 mins.[1] Filter.

-

Precipitation: Slowly add Water (dropwise) to the DMSO filtrate while stirring vigorously.

-

Ratio: Target a final DMSO:Water ratio of 1:3.

-

-

Collection: The product will precipitate as a fine powder. Filter and wash copiously with water to remove DMSO.

-

Drying: Dry under high vacuum at 50°C. (Crucial: DMSO is hard to remove).

Part 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?

Cause: The melting point of the solvated impurity-mix is lower than the boiling point of your solvent, or the cooling was too fast.[1] The flexible dimethylamino group contributes to this non-crystalline behavior. Solution:

-

Reheat the mixture until clear.

-

Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod.

-

Change Solvent: Switch to Acetonitrile . Nitriles often promote better crystal packing for amino-aromatics than alcohols [4].

-

Antisolvent Drip: Use Protocol C (DCM/Hexane). Dissolve in minimal DCM, then add Hexane dropwise just until cloudiness persists. Cap and let stand.